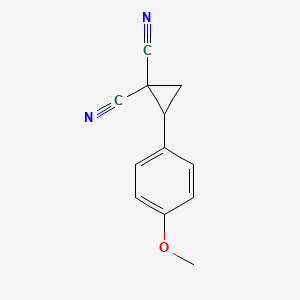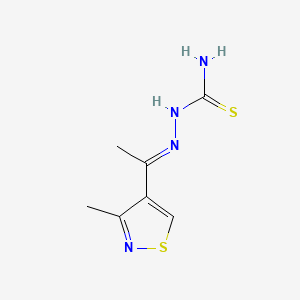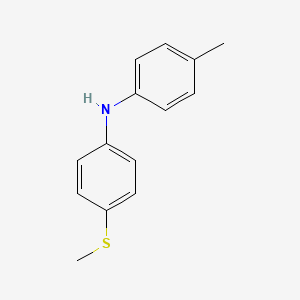
2-Methyl-1H-1,3-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1H-1,3-benzodiazepine is a member of the benzodiazepine family, which is known for its wide range of pharmacological effects. Benzodiazepines are commonly used for their anxiolytic, hypnotic, muscle relaxant, and anticonvulsant properties. The structure of this compound includes a benzene ring fused with a diazepine ring, with a methyl group attached to the second position of the diazepine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzodiazepines, including 2-Methyl-1H-1,3-benzodiazepine, often involves the cyclization of aminobenzophenones. One common method is the continuous flow synthesis, which allows for efficient production of benzodiazepines. For example, the acylation of 5-chloro-2-(methylamino) benzophenone with bromoacetyl chloride in NMP, followed by an intramolecular cyclization reaction upon addition of ammonia in a methanol/water mixture, can yield benzodiazepines .
Industrial Production Methods
Industrial production of benzodiazepines typically involves large-scale chemical synthesis using automated flow platforms. These platforms enable the continuous synthesis of benzodiazepines from aminobenzophenones, ensuring high efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1H-1,3-benzodiazepine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-1H-1,3-benzodiazepine has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used to study the effects of benzodiazepines on biological systems.
Medicine: It is used in the development of new anxiolytic and hypnotic drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 2-Methyl-1H-1,3-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) neurotransmitter system. Benzodiazepines enhance the effect of GABA at the GABA_A receptor, leading to increased inhibitory effects in the central nervous system. This results in the sedative, anxiolytic, and muscle relaxant properties of benzodiazepines .
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and hypnotic properties.
Clonazepam: Known for its anticonvulsant properties.
Oxazepam: Used primarily for its anxiolytic effects.
Uniqueness
2-Methyl-1H-1,3-benzodiazepine is unique due to its specific substitution pattern, which can influence its pharmacological properties and its interaction with the GABA_A receptor. This makes it a valuable compound for research and development in the field of medicinal chemistry .
Propiedades
Número CAS |
88820-30-8 |
|---|---|
Fórmula molecular |
C10H10N2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
2-methyl-1H-1,3-benzodiazepine |
InChI |
InChI=1S/C10H10N2/c1-8-11-7-6-9-4-2-3-5-10(9)12-8/h2-7H,1H3,(H,11,12) |
Clave InChI |
AZXQNBVVQXYLDU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate](/img/structure/B14135639.png)
![6-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14135645.png)
![6-tert-butyl-3-(methylsulfanyl)-4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-1,2,4-triazin-5(4H)-one](/img/structure/B14135679.png)
![5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135684.png)
![2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol](/img/structure/B14135688.png)
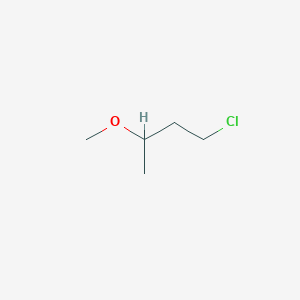
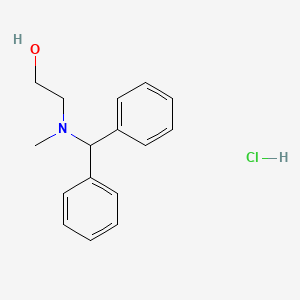
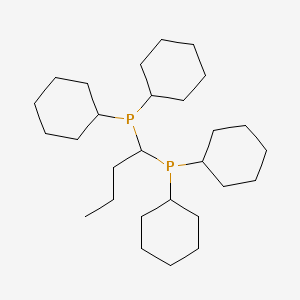


![2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B14135724.png)
